molecular formula C8H16N2O2 B1453375 (2S,4R)-Methyl 4-(dimethylamino)pyrrolidine-2-carboxylate CAS No. 1163706-98-6

(2S,4R)-Methyl 4-(dimethylamino)pyrrolidine-2-carboxylate

Cat. No. B1453375
CAS RN: 1163706-98-6
M. Wt: 172.22 g/mol
InChI Key: QJZKXMHMKDYEDH-RQJHMYQMSA-N
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Description

(2S,4R)-Methyl 4-(dimethylamino)pyrrolidine-2-carboxylate, also known as DMMP, is a chiral compound that has gained significant attention in scientific research due to its unique properties.

Scientific Research Applications

Stereochemical Influence on Pharmacological Profiles

The stereochemistry of pyrrolidin-2-one derivatives, closely related to "(2S,4R)-Methyl 4-(dimethylamino)pyrrolidine-2-carboxylate," has been extensively studied for its impact on the pharmacological profile of central nervous system agents. These studies reveal that the configuration of stereocenters significantly influences biological properties, demonstrating the relevance of stereochemistry in designing more effective pharmaceutical agents. Enantiomerically pure compounds show pharmacological advantages, highlighting the necessity for drug substance purification to enhance therapeutic efficacy (Veinberg et al., 2015).

Role in Drug Discovery

The pyrrolidine scaffold, to which "(2S,4R)-Methyl 4-(dimethylamino)pyrrolidine-2-carboxylate" belongs, is pivotal in drug discovery. This five-membered nitrogen heterocycle is widely utilized in medicinal chemistry to develop compounds for treating human diseases due to its ability to efficiently explore the pharmacophore space and contribute to the stereochemistry of molecules. Research has emphasized the versatility of the pyrrolidine ring in designing novel biologically active compounds, showcasing its broad applicability in developing new therapies with varied biological profiles (Li Petri et al., 2021).

Importance in Synthetic Chemistry

Pyrrolidine derivatives, including "(2S,4R)-Methyl 4-(dimethylamino)pyrrolidine-2-carboxylate," play a crucial role in synthetic chemistry, particularly in the synthesis of complex molecular structures. They serve as key intermediates and building blocks in constructing diverse chemical entities, highlighting their importance in the development of synthetic methodologies and the creation of novel compounds with potential pharmaceutical applications. Research focuses on the synthesis, functionalization, and application of these compounds in creating new chemical entities (Thapa et al., 2014).

properties

IUPAC Name

methyl (2S,4R)-4-(dimethylamino)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-10(2)6-4-7(9-5-6)8(11)12-3/h6-7,9H,4-5H2,1-3H3/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZKXMHMKDYEDH-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC(NC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1C[C@H](NC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679759
Record name Methyl (4R)-4-(dimethylamino)-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-Methyl 4-(dimethylamino)pyrrolidine-2-carboxylate

CAS RN

1163706-98-6
Record name Methyl (4R)-4-(dimethylamino)-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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